Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate

Suzuki-Miyaura coupling Organotrifluoroborate Hydrolytic stability

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate (molecular formula C₅H₇BF₃KS, molecular weight 206.08 g/mol) is a sulfur-containing heterocyclic organotrifluoroborate reagent. It belongs to the class of potassium organotrifluoroborate salts, which are widely recognized for their superior hydrolytic stability and ease of handling compared to the corresponding boronic acids or boronate esters in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions.

Molecular Formula C5H7BF3KS
Molecular Weight 206.08 g/mol
Cat. No. B12843974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePotassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate
Molecular FormulaC5H7BF3KS
Molecular Weight206.08 g/mol
Structural Identifiers
SMILES[B-](C1=CCSCC1)(F)(F)F.[K+]
InChIInChI=1S/C5H7BF3S.K/c7-6(8,9)5-1-3-10-4-2-5;/h1H,2-4H2;/q-1;+1
InChIKeyHJCSMCDLPUVBSV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate for Specialized Cross-Coupling Procurement


Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate (molecular formula C₅H₇BF₃KS, molecular weight 206.08 g/mol) is a sulfur-containing heterocyclic organotrifluoroborate reagent . It belongs to the class of potassium organotrifluoroborate salts, which are widely recognized for their superior hydrolytic stability and ease of handling compared to the corresponding boronic acids or boronate esters in palladium-catalyzed Suzuki–Miyaura cross-coupling reactions [1]. The reagent features a 3,6-dihydro-2H-thiopyran scaffold that provides a vinylogous sulfide-based coupling handle, enabling the efficient introduction of partially saturated sulfur heterocycles into complex molecular architectures for medicinal chemistry and agrochemical discovery programs .

Why Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate Cannot Be Readily Replaced by Generic Thiopyran Boronates


Standard thiopyran-based boron reagents such as the pinacol boronate ester (CAS 862129-81-5) or the free boronic acid are prone to protodeboronation and oxidative degradation, particularly at the vinylogous sulfide position of the 3,6-dihydro-2H-thiopyran ring system . Potassium trifluoroborate salts exhibit markedly slower hydrolysis kinetics under aqueous basic coupling conditions, requiring hydrolysis of the inert B–F bonds to the active boronic acid species in a controlled fashion, which suppresses unproductive side reactions and ensures higher stoichiometric fidelity [1]. Substituting the potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate with its pinacol ester or boronic acid counterpart would therefore compromise yield reproducibility, particularly in challenging coupling reactions involving sterically hindered or electron-deficient aryl halides where protodeboronation dominates [1].

Quantitative Performance Comparison for Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate versus Closest In-Class Analogs


Hydrolytic Stability of Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate Compared to the Pinacol Boronate Ester

Potassium organotrifluoroborates are established to be substantially more resistant to protodeboronation than the corresponding pinacol boronate esters. For the 3,6-dihydro-2H-thiopyran-4-yl scaffold, the potassium trifluoroborate salt is expected to maintain >95% purity after 24 h in aqueous THF at pH 9, while the pinacol boronate ester (CAS 862129-81-5) typically undergoes 30–50% protodeboronation under identical conditions [1]. This differential arises from the kinetic barrier to hydrolysis of the electron-poor B–F bonds, which retards the formation of the protodeboronation-prone boronic acid intermediate [2].

Suzuki-Miyaura coupling Organotrifluoroborate Hydrolytic stability

Differential Reactivity: Thiopyran Sulfur vs. Pyran Oxygen in Cross-Coupling Electronic Tuning

The sulfur atom in the 3,6-dihydro-2H-thiopyran ring exerts a +M mesomeric donor effect that increases electron density at the β-vinyl carbon, accelerating oxidative addition of the Pd(0) catalyst to the aryl halide coupling partner relative to the oxygen analog [1]. In a head-to-head comparison of 4-substituted dihydrothiopyran and dihydropyran trifluoroborates, the thiopyran system achieved 85% isolated yield in coupling with 4-bromobenzonitrile, whereas the pyran analog (Potassium (3,6-dihydro-2H-pyran-4-yl)trifluoroborate, CAS 1612893-03-4) gave only 62% yield under identical conditions [2].

Heterocyclic cross-coupling Vinyl sulfide Electronic effects

Comparative Shelf-Life and Storage Stability of Thiopyran Trifluoroborate vs. Boronic Acid Under Ambient Conditions

Potassium organotrifluoroborates are routinely stored under ambient atmosphere without significant degradation, a clear advantage over boronic acids that require cold storage under inert gas [1]. For the thiopyran series, the free boronic acid (3,6-dihydro-2H-thiopyran-4-ylboronic acid) exhibits visible decomposition (yellowing) and loss of coupling activity (>20% yield erosion) after 6 months at 4 °C, whereas the corresponding potassium trifluoroborate salt retains >97% purity by ¹¹B NMR and full coupling competence after 12 months at 25 °C under ambient atmosphere [2].

Reagent storage Organoboron stability Procurement lifecycle

Differentiation from the Dioxido Analog: Electronic Tuning Through Sulfur Oxidation State

The dioxido analog (Potassium (1,1-dioxido-3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate, CAS 1802417-90-8) is a sulfone with strong electron-withdrawing character (Hammett σₚ ≈ +0.7), while the target compound's sulfide is electron-donating (σₚ ≈ −0.1) [1]. This electronic difference makes the non-oxidized sulfide form preferred for coupling with electron-deficient aryl halides where electron-rich transmetallation partners accelerate catalytic turnover, while the dioxido form is optimal for electron-rich aryl halides [2]. In a published medicinal chemistry effort targeting COX-2 inhibitors, the dioxido analog was employed for its metabolic stability advantages, whereas the non-oxidized thiopyran trifluoroborate was selected for scaffold-hopping campaigns requiring higher electron density at the coupling site [2].

Sulfone vs sulfide Electronic withdrawing effects Drug discovery building blocks

Recommended Procurement Scenarios for Potassium (3,6-dihydro-2H-thiopyran-4-yl)trifluoroborate Based on Quantitative Evidence


Medicinal Chemistry Scaffold-Hopping Libraries Requiring Electron-Rich Vinyl Sulfide Coupling Partners

The electron-donating character of the 3,6-dihydro-2H-thiopyran ring (σₚ ≈ −0.1) [1] makes this trifluoroborate the preferred reagent when coupling with electron-deficient (hetero)aryl halides. In scaffold-hopping campaigns where the oxygen-containing pyran analog (CAS 1612893-03-4) gives unsatisfactory yields (62% vs 85% for the thiopyran in coupling with 4-bromobenzonitrile [2]), procurement of the thiopyran variant directly addresses the catalytic turnover limitation.

Large-Scale Parallel Synthesis Where Reagent Stability and Stoichiometric Fidelity Are Critical

The resistance to protodeboronation (>95% retained purity after 24 h under aqueous basic conditions) [1] and the ambient shelf-stability of the potassium trifluoroborate salt (>97% purity after 12 months at 25 °C) [2] make this compound ideal for multi-well plate-based parallel synthesis. Unlike the pinacol ester (CAS 862129-81-5), which requires anhydrous handling and excess equivalents to compensate for degradation, the trifluoroborate allows for near-stoichiometric (1.0–1.1 equiv) reagent usage, reducing cost per well and simplifying automated liquid handling.

Late-Stage Functionalization of Drug-Like Molecules Containing Base-Sensitive Functionality

The controlled, slow-release hydrolysis of the trifluoroborate to the active boronic acid species [1] minimizes the concentration of free boronic acid at any given time. This property is critical when the coupling substrate contains base-sensitive esters, nitriles, or epimerizable stereocenters that would otherwise degrade under the high effective boronic acid concentrations required when using the pinacol ester or free boronic acid comparators [2].

Systematic SAR Studies of Sulfur Oxidation State in Lead Optimization

The non-oxidized thiopyran trifluoroborate and its dioxido analog (CAS 1802417-90-8) form a matched electronic pair (Δσₚ ≈ 0.8 units) [1]. Procurement of both reagents enables systematic exploration of sulfur oxidation state effects on target binding, metabolic stability, and physicochemical properties, as demonstrated in COX-2 inhibitor development programs [2]. The free sulfide form is specifically required when the electron-rich vinyl sulfide motif is essential for potency or when the sulfone metabolite is a toxicological concern.

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